molecular formula C15H13F2N3O2S2 B2584999 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034453-10-4

2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2584999
CAS RN: 2034453-10-4
M. Wt: 369.4
InChI Key: LYSXVLXJPXLSFS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DFP-10825 and is a sulfonamide derivative that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization for Therapeutic Applications

A study by Küçükgüzel et al. (2013) involved the synthesis and characterization of Celecoxib derivatives, including compounds structurally related to "2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide." These compounds exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without causing significant tissue damage, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Potential as Multi-target Agents

Yamali et al. (2020) designed and synthesized a series of benzenesulfonamides with pyrazoline pharmacophores, showing significant inhibitory effects against acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds demonstrated nanomolar level inhibition, indicating their potential as multi-target agents for treating conditions involving these enzymes (Yamali et al., 2020).

Antimicrobial and Antitubercular Activities

Shingare et al. (2018) synthesized a set of benzene sulfonamide pyrazole thio-oxadiazole derivatives, demonstrating promising antibacterial activity against several strains and antitubercular activity against H37Rv strain. These findings highlight the potential of such compounds in addressing microbial resistance (Shingare et al., 2018).

Anticancer Drug Candidates

A study by Gul et al. (2018) focused on synthesizing benzenesulfonamide derivatives as selective inhibitors of human carbonic anhydrase IX or XII, identifying compounds with high potency and selectivity. These results suggest the compounds' potential as anticancer drug candidates, particularly in cancer types where these enzymes are overexpressed (Gul et al., 2018).

properties

IUPAC Name

2,6-difluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S2/c16-12-2-1-3-13(17)15(12)24(21,22)18-6-8-20-7-4-14(19-20)11-5-9-23-10-11/h1-5,7,9-10,18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXVLXJPXLSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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